

(4-Chloropyridin-2-yl)methanamine: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: (4-Chloropyridin-2-yl)methanamine

Cat. No.: B067803

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(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that has emerged as a valuable building block for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive primary amine and a chlorinated pyridine ring, allows for a wide range of chemical transformations, making it an attractive starting material for generating libraries of compounds for biological screening.

This document provides detailed application notes and experimental protocols for the use of **(4-Chloropyridin-2-yl)methanamine** in several key organic reactions. The protocols are intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Property	Value
Molecular Formula	C ₆ H ₇ ClN ₂
Molecular Weight	142.59 g/mol
CAS Number	180748-30-5
Appearance	Not specified
Solubility	Soluble in common organic solvents like DMF, DMSO, and alcohols.

Applications in Organic Synthesis

The primary amine handle of **(4-Chloropyridin-2-yl)methanamine** allows for conventional reactions such as N-acylation, sulfonylation, and reductive amination. The chlorine atom on the pyridine ring can participate in various cross-coupling reactions or nucleophilic aromatic substitution, further expanding its synthetic utility.

Reductive Amination

(4-Chloropyridin-2-yl)methanamine can be readily alkylated via reductive amination with aldehydes or ketones to furnish secondary amines. This reaction is a cornerstone in the synthesis of complex molecules, including dual Pim/mTORC protein kinase inhibitors.[1]

Nucleophilic Aromatic Substitution

The primary amine of **(4-Chloropyridin-2-yl)methanamine** can act as a nucleophile, displacing leaving groups on other heterocyclic systems. This approach has been successfully employed in the synthesis of anti-mycobacterial agents.[2]

Synthesis of Heterocycles

This building block has been utilized in the construction of more complex heterocyclic systems. For instance, it has been used in the synthesis of dihydropyrimidine derivatives, which are of interest in medicinal chemistry.[3] The related compound, 4-Chloro-2-(chloromethyl)pyridine, serves as a key intermediate in the preparation of indole derivatives that act as inhibitors of the MDM2-p53 protein-protein interaction, highlighting the importance of this structural motif in cancer therapeutics.[4]

Experimental Protocols

Reductive Amination for the Synthesis of a Dual Pim/mTORC Protein Kinase Inhibitor Derivative

This protocol describes the synthesis of a 2-oxoquinoline derivative via reductive amination of an aldehyde with **(4-Chloropyridin-2-yl)methanamine**. [1]

Reaction Scheme:

Quantitative Data:

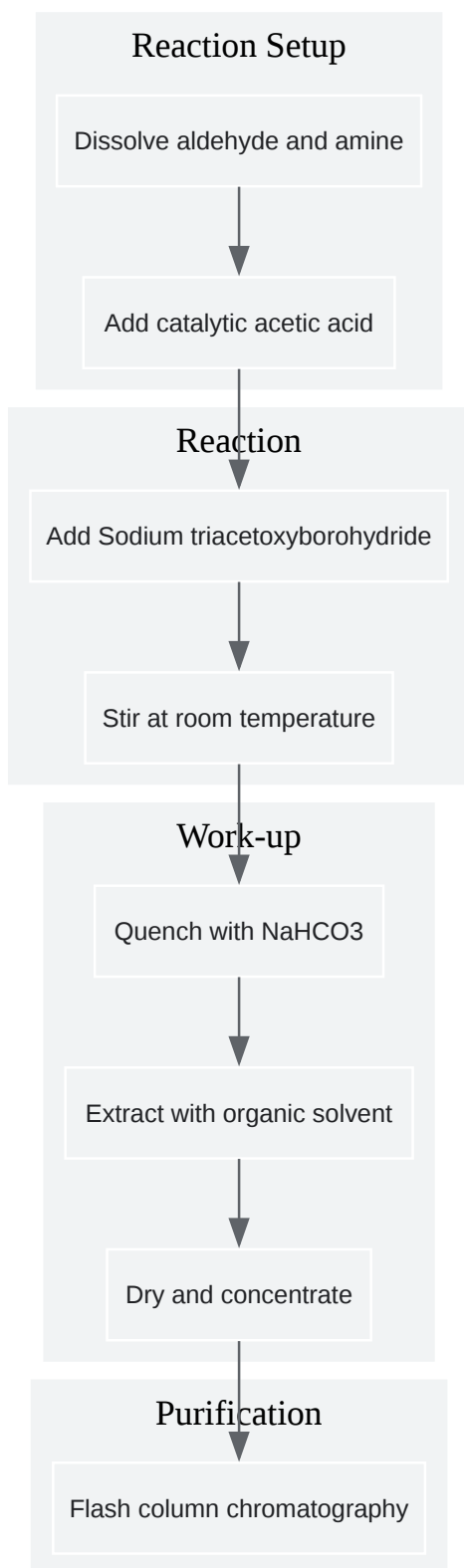
Reactant/Product	Molecular Weight (g/mol)	Amount (mg)	Moles (mmol)	Yield (%)
7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde	327.75	50	0.15	44
(4-Chloropyridin-2-yl)methanamine	142.59	22	0.15	-
Sodium triacetoxyborohydride	211.94	81	0.38	-
Product (Compound 6f)	454.34	29	0.064	44

Procedure:

- To a solution of 7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde (50 mg, 0.15 mmol) in a suitable solvent, add **(4-chloropyridin-2-yl)methanamine** (22 mg, 0.15 mmol).
- Add a catalytic amount of acetic acid to the mixture.
- Add sodium triacetoxyborohydride (81 mg, 0.38 mmol) portion-wise to the reaction mixture.
- Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford the desired secondary amine.

Workflow Diagram:



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Caption: Reductive amination workflow.

Nucleophilic Aromatic Substitution for the Synthesis of an Anti-Mycobacterial Agent

This protocol details the synthesis of a 3-phenyl-N-((4-chloropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine derivative, which has shown anti-mycobacterial activity.^[2]

Reaction Scheme:

Quantitative Data:

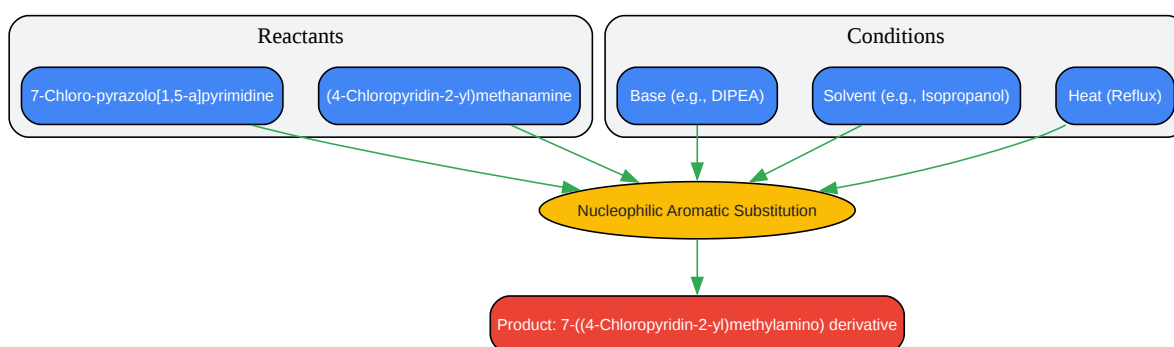
Reactant/Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Yield (%)
7-Chloro-5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine	324.76	0.0425	0.131	80
(4-Chloropyridin-2-yl)methanamine	142.59	0.0282	0.158	-
Product (Compound 60)	431.88	0.045	0.104	80

Procedure:

- Combine 7-chloro-5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (0.0425 g, 0.131 mmol) and **(4-chloropyridin-2-yl)methanamine** (0.0282 g, 0.158 mmol) in a suitable solvent such as isopropanol.
- Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purify the residue by an appropriate method, such as recrystallization or column chromatography, to yield the final product.

Logical Relationship Diagram:



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Caption: Key components of the S_NAr reaction.

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